1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a pyrimidine ring, an azetidine ring, and a pentenone moiety, which contributes to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one is the Retinoid X Receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in cellular differentiation and proliferation .
Mode of Action
This compound acts as an antagonist to RXRα . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .
Biochemical Pathways
The antagonistic action of this compound on RXRα affects various biochemical pathways. One significant pathway is the regulation of cellular apoptosis . By inhibiting RXRα, this compound can stimulate caspase-3 activity, leading to RXRα-dependent apoptosis .
Pharmacokinetics
Its potent anti-proliferative activity against human cancer cell lines suggests it has good bioavailability .
Result of Action
The result of the compound’s action is a dose-dependent induction of apoptosis in cancer cells . It shows potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549 cells . It also has low cytotoxicity in normal cells such as LO2 and MRC-5 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactionsThe final step involves the formation of the pentenone group via aldol condensation or similar reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the pentenone moiety to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can modify the pyrimidine ring or the azetidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
4-((4-arylpyrimidin-2-yl)amino)benzoic acids: Studied for their anticancer activity as RXRα antagonists.
Uniqueness: 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-3-5-11(17)16-8-10(9-16)15-12-13-6-4-7-14-12/h2,4,6-7,10H,1,3,5,8-9H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKQVFFSLSJOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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